molecular formula C12H16O2 B086620 Butyl phenylacetate CAS No. 122-43-0

Butyl phenylacetate

Cat. No.: B086620
CAS No.: 122-43-0
M. Wt: 192.25 g/mol
InChI Key: LDOXTQYWWYXYSQ-UHFFFAOYSA-N
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Description

Butyl phenylacetate is an organic compound with the molecular formula C12H16O2. It is an ester formed from butanol and phenylacetic acid. This compound is known for its pleasant rose and honey-like odor, making it a popular ingredient in the fragrance and flavor industries .

Biochemical Analysis

. .

Biochemical Properties

Butyl phenylacetate is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly those involved in the catabolism of aromatic compounds . The nature of these interactions is largely dependent on the structure of this compound, which features a phenyl group that can participate in pi stacking interactions with aromatic amino acids in proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in the catabolism of aromatic compounds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can bind to enzymes involved in the catabolism of aromatic compounds, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in its stability, degradation, and long-term effects on cellular function . For instance, it can be metabolized over time, leading to changes in its concentration and effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, it may have beneficial effects, such as enhancing the scent of products. At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of aromatic compounds . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . For instance, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl phenylacetate is typically synthesized through the esterification of phenylacetic acid with butanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and to remove water formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent product quality and higher yield. The reaction mixture is continuously fed into a reactor where it reacts under controlled temperature and pressure conditions. The product is then purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyl phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, though it is not widely used in clinical settings.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .

Comparison with Similar Compounds

    Ethyl phenylacetate: Similar structure but with an ethyl group instead of a butyl group. It also has a pleasant odor and is used in fragrances.

    Methyl phenylacetate: Contains a methyl group instead of a butyl group. It is used in flavorings and fragrances.

    Isopropyl phenylacetate: Contains an isopropyl group. .

Uniqueness: Butyl phenylacetate is unique due to its specific odor profile, which is described as more floral and honey-like compared to its similar compounds. This makes it particularly valuable in the formulation of high-end perfumes and flavorings .

Properties

IUPAC Name

butyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXTQYWWYXYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059541
Record name Benzeneacetic acid, butyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; pleasant rose and honey-like odour
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

133.00 to 135.00 °C. @ 15.00 mm Hg
Record name Butyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol)
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name Butyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-43-0
Record name Butyl phenylacetate
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Record name Butyl phenylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, butyl ester
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Record name Benzeneacetic acid, butyl ester
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Record name Butyl phenylacetate
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Record name BUTYL PHENYLACETATE
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Record name Butyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Toluene (1.38 g), n-butanol (74 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 65 mg n-butyl phenylacetate was obtained by column chromatography, in a yield of 68%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.6 Hz, 3H), 1.29-1.38 (m, 2H), 1.55-1.62 (m, 2H), 3.60 (s, 2H), 4.06 (t, J=6.8 Hz, 2H), 7.23-7.33 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 13.7, 19.1, 30.6, 41.5, 64.7, 127.0, 128.5, 129.3, 134.3, 171.7; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1042. The n-butyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 43 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.38 g
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73 mg
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Pd(Xantphos)Cl2
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3.8 mg
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74 mg
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Synthesis routes and methods II

Procedure details

The process of Example 4 was followed, using 45 ml. of butanol, 12.5 g. of potassium hydroxide, and 4.6 g. of 1,1,1-trichloro-2-phenylethane. The reflux was carried on for 8 hours, at 110°. The product was 3.85 g. of rather impure oil, apparently containing some of the 2-chloro-2-butoxystyrene impurity, which was converted to desired product by adding 8 ml. of butanol and 40 ml. of 1 N hydrochloric acid and stirring the mixture for 20 minutes. The layers were separated, and the aqueous was extracted with two 30 ml. portions of diethyl ether. The organics were combined and washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under vacuum to obtain 4.2 g. of partially purified product, 77% pure by vapor phase chromatography.
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2-chloro-2-butoxystyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyl phenylacetate, and what spectroscopic data is available to confirm its structure?

A1: this compound has the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Its structure has been confirmed using spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR). []

Q2: Can you describe a method for synthesizing this compound?

A2: this compound can be synthesized from benzyl cyanide and butanol using a one-step method with sulfuric acid (H2SO4) as a catalyst. Optimal reaction conditions include a catalyst quantity of 6.5 g, a molar ratio of butanol to benzyl cyanide of 2.96:1, a reaction temperature of 120 °C, and a reaction time of 6 hours. This method has achieved a yield of 89.8% and a product purity of 99.2%. [] Another method involves the reaction of tert-butyl phenylacetate with p-toluoyl chloride in the presence of lithium tert-butoxide. []

Q3: How does the structure of phenylacetate esters influence their reactivity towards tert-butylperoxy radicals?

A3: The reactivity of the α-CH2 groups in phenylacetate esters with tert-butylperoxy radicals is influenced by the substituents on both sides of the ester group. This reactivity is not simply additive but is impacted by the overall electronic influence of the ester moiety. For example, benzyl benzoate, benzyl phenylacetate, and phenyl phenylacetate exhibit different reactivity profiles despite sharing some structural similarities. []

Q4: Has the gas-phase pyrolysis of this compound been studied?

A4: Yes, the gas-phase pyrolysis of tert-butyl phenylacetates has been studied. The rate coefficients for this process correlate with σ° values (Hammett substituent constants) with a ρ value of 0.39 at 600 K. This finding indicates that the polarity of the transition state for phenylacetate pyrolysis is lower than that for benzoates and N-phenylcarbamates. Furthermore, the data correlates better with σn values, suggesting that these values represent a more accurate measure of resonance-free substituent constants compared to σ° values. [, ]

Q5: Can this compound be used in enzymatic reactions?

A5: Yes, this compound has been shown to be a substrate for an extracellular alkaline lipase produced by Bacillus sp. RSJ1. This enzyme preferentially hydrolyzes esters with smaller substituents, such as chloro and methyl groups. This compound, along with butyl 2-chloropropanoate and butyl 2-methylbutyrate, were effectively hydrolyzed, while esters with bulkier substituents like bromo and phenyl were not. []

Q6: Does the substitution on the phenyl ring of phenylacetates affect their hydrolysis rate by acetylcholinesterase?

A6: Yes, the type and position of substituents on the phenyl ring of phenylacetates can significantly impact their hydrolysis rate by acetylcholinesterase. For instance, o- or p-trimethylammonium and m-tert-butyl substitutions were found to enhance the hydrolysis rate compared to unsubstituted phenylacetate. Interestingly, m-trimethylammonium substitution, which makes the compound sterically similar to acetylcholine, actually decreased the hydrolysis rate. These findings suggest that the trimethylammonium group's effect on hydrolysis rate is primarily due to its electron-withdrawing properties, stabilizing the phenoxy ion, rather than electrostatic interactions with the enzyme's anionic site. []

Q7: Have any studies investigated the potential biopesticide properties of this compound?

A7: While not directly focusing on this compound itself, a study identified methyl-p-tert-butyl phenylacetate in the seed extract of Annona squamosa (sweetsop). This extract displayed potential insecticidal activity against the brown planthopper (Nilaparvata lugens). This observation suggests that further investigation into the biopesticide properties of this compound and related compounds could be worthwhile. []

Q8: Are there any safety assessments available for this compound?

A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. [, ] While the specifics of the assessment are not detailed in the provided abstracts, the existence of such an assessment indicates that the compound's safety profile is under scrutiny for its potential use in various applications.

Q9: Are there alternative synthesis methods for α-phenylglycine that involve this compound derivatives?

A9: While tert-butyl phenylacetate itself did not undergo the desired amination reaction, other derivatives like N, N-diethyl phenylacetamide and N-n-butyl phenylacetamide can be used in α-phenylglycine synthesis. These compounds undergo α-lithiation followed by amination with methoxyamine to produce α-phenylglycine N, N-diethylamide and α-phenylglycine N-n-butylamide, respectively. []

Q10: Has the addition of this compound to activated double bonds been explored?

A10: Yes, the addition of tert-butyl phenylacetate to activated double bonds has been investigated under phase-transfer catalysis conditions. This reaction successfully yielded addition products when reacting with derivatives of cinnamic acid, chalkone, and benzylideneaniline. [, ]

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